1-Methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea
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Overview
Description
1-Methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea is a synthetic organic compound characterized by its unique structure, which includes a benzothiazole ring substituted with methoxy groups and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Urea Formation: The final step involves the reaction of the methoxylated benzothiazole with methyl isocyanate to form the urea derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the urea moiety to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like halides or amines replace the methoxy groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in anhydrous solvents like ether or THF.
Substitution: Halides, amines; in polar aprotic solvents like DMF or DMSO.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
1-Methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea exerts its effects depends on its interaction with molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, influencing signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
1-Methoxy-3-(1,2-benzothiazol-7-yl)-1-methylurea: Lacks the additional methoxy group, which may alter its chemical and biological properties.
3-(3-Methoxy-1,2-benzothiazol-7-yl)-1-methylurea: Similar structure but without the methoxy group on the urea moiety.
Uniqueness: 1-Methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea is unique due to the presence of multiple methoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
104121-69-9 |
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Molecular Formula |
C11H13N3O3S |
Molecular Weight |
267.31 g/mol |
IUPAC Name |
1-methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea |
InChI |
InChI=1S/C11H13N3O3S/c1-14(17-3)11(15)12-8-6-4-5-7-9(8)18-13-10(7)16-2/h4-6H,1-3H3,(H,12,15) |
InChI Key |
DATWZEUGZBVFPP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1=CC=CC2=C1SN=C2OC)OC |
Origin of Product |
United States |
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